molecular formula C26H30N2O6 B1609450 1-Boc-4-Fmoc-piperazine-2-acetic acid CAS No. 885949-85-9

1-Boc-4-Fmoc-piperazine-2-acetic acid

Cat. No.: B1609450
CAS No.: 885949-85-9
M. Wt: 466.5 g/mol
InChI Key: SUYZZEFSOKWJDC-UHFFFAOYSA-N
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Description

Significance of Piperazine-Based Scaffolds in Organic and Medicinal Chemistry

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds and approved drugs. nih.gov The significance of piperazine-based scaffolds is multifaceted:

Physicochemical Properties: The piperazine moiety often improves the aqueous solubility and basicity of a molecule, which can enhance its pharmacokinetic properties, such as absorption and distribution in the body. nih.gov

Structural Versatility: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing chemists to attach different functional groups or link various pharmacophores within a single molecule. This chemical reactivity facilitates the creation of diverse chemical libraries for drug discovery. nih.govwuxiapptec.com

Broad Pharmacological Activity: Piperazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. chemicalbook.comnih.govscielo.org.mx

Orthogonal Protecting Group Strategies (Boc and Fmoc) in Complex Molecule Synthesis

The synthesis of complex molecules like peptides or peptidomimetics requires a methodical approach where specific reactive sites are temporarily blocked or "protected" to prevent unwanted side reactions. Orthogonal protecting group strategy is a cornerstone of modern synthesis, allowing for the selective removal of one protecting group in the presence of others. fluorochem.co.uknih.gov

The combination of Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups is a classic example of an orthogonal system, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.govuniv-rennes1.fr

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is base-labile, meaning it is stable under acidic conditions but is readily removed by treatment with a base, typically a secondary amine like piperidine (B6355638) or piperazine. nih.govfluorochem.co.uk

Boc (tert-butoxycarbonyl) Group: In contrast, the Boc group is acid-labile. It is stable to the basic conditions used to remove Fmoc but is cleaved by treatment with acids, such as trifluoroacetic acid (TFA). peptide.com

This orthogonality is crucial. In a molecule containing both groups, a chemist can choose to remove the Fmoc group with a base to expose a reactive site (e.g., an amine) for the next reaction step, while the Boc-protected part of the molecule remains untouched. Later in the synthesis, the Boc group can be removed with acid without affecting other parts of the structure. univ-rennes1.fr This precise control is essential for building up complex molecules step-by-step. nih.gov

Role of 1-Boc-4-Fmoc-piperazine-2-acetic acid as a Versatile Building Block

This compound is a prime example of a building block designed to leverage the advantages of both the piperazine scaffold and orthogonal protection strategies. Its structure is tailored for creating novel peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved stability or activity.

The molecule's utility as a building block is derived from its distinct functional components:

The Fmoc-protected nitrogen allows for its incorporation into a growing peptide chain using standard Fmoc-based SPPS protocols. sigmaaldrich.com The Fmoc group is removed with a base to allow the next amino acid to be coupled. nih.gov

The Boc-protected nitrogen provides a second site for modification. Once the main chain is assembled, the Boc group can be selectively removed with acid to allow for the attachment of other molecules, cyclization of the peptide, or other chemical transformations.

The acetic acid moiety provides the carboxylic acid group necessary for forming a peptide bond with the free amine of a growing chain on a solid support.

The piperazine ring itself acts as a constrained dipeptide mimic, introducing a specific turn or kink into the peptide backbone, which can be critical for biological activity.

In contemporary research, this building block is used to synthesize structurally defined, conformationally constrained peptides and peptidomimetics. wuxiapptec.comuniv-rennes1.fr For instance, it has been identified as a component in the screening for potential farnesyltransferase inhibitors, which are a target in cancer research. chemicalbook.com Its ability to introduce a non-natural, rigid element into a peptide sequence makes it a powerful tool for exploring structure-activity relationships and for developing more stable and potent therapeutic candidates. mdpi.com

Interactive Data Table: Properties of this compound Please find the interactive data table with the properties of this compound below.

Property Value
CAS Number 183742-34-9
Molecular Formula C₂₆H₃₀N₂O₆
Molecular Weight 466.53 g/mol
IUPAC Name {4-(tert-butoxycarbonyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazinyl}acetic acid
Physical Form Solid
Purity Typically >95%

| Storage | 2-8°C, sealed in dry conditions |

Table of Mentioned Compounds

Compound Name
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
This compound
1-hydroxybenzotriazole (B26582)
4-methylpiperidine
Acetic acid
Boc (tert-butoxycarbonyl)
Fmoc (9-fluorenylmethoxycarbonyl)
Piperazine
Piperidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(15-17(28)14-23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYZZEFSOKWJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408060
Record name 1-Boc-4-Fmoc-piperazine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-85-9
Record name 1-(1,1-Dimethylethyl) 4-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-Fmoc-piperazine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Boc 4 Fmoc Piperazine 2 Acetic Acid and Its Analogues

Classical and Evolving Synthetic Routes to Piperazine-2-acetic Acid Derivatives

The construction of the piperazine-2-acetic acid scaffold is a key challenge that has been addressed through various synthetic strategies. These routes often begin with readily available chiral precursors, such as amino acids, to ensure stereochemical control in the final product.

Amino Acid-Derived Approaches to Piperazine (B1678402) Ring Formation

A prominent strategy for synthesizing chiral piperazine derivatives involves using amino acids as starting materials. This approach leverages the inherent chirality of amino acids to produce enantiomerically pure piperazine scaffolds. One such method involves a multi-step sequence starting from N-Boc protected amino acids like (S)-alanine. nih.gov The amino acid is first converted into a β-ketoester via a Masamune condensation. Subsequent reductive amination of this intermediate with ammonium acetate yields a 1,4-diamine, which serves as the key precursor for the piperazine ring. nih.gov This diamine is then subjected to an annulation protocol to form the six-membered piperazine ring. nih.gov

Researchers have developed divergent six-step syntheses that transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.orgnih.gov These methods provide a versatile toolkit for creating a library of 2,5-disubstituted piperazines, which can be further functionalized at either nitrogen atom for applications in parallel library synthesis. acs.orgnih.gov

Table 1: Example of Amino Acid-Derived Synthesis of a Piperazine Precursor

Step Reaction Starting Material Key Intermediate
1 Masamune Condensation N-Boc-(S)-alanine β-ketoester
2 Reductive Amination β-ketoester 1,4-diamine
3 Protection (e.g., Nosylation) 1,4-diamine Ns-protected diamine

Cyclization Reactions in Piperazine-2,5-dione and Piperazine Synthesis

An alternative and widely used approach to the piperazine core involves the formation and subsequent reduction of a piperazine-2,5-dione, also known as a diketopiperazine (DKP). DKPs are cyclic dipeptides that can be readily synthesized from amino acid precursors. organic-chemistry.orgchemrxiv.org A common method is the head-to-tail cyclization of a dipeptide ester, often achieved by heating in a suitable solvent. researchgate.net

More advanced catalytic methods have been developed to improve efficiency and atom economy. For instance, a three-step, one-pot sequence using a diboronic acid anhydride (B1165640) catalyst facilitates the intermolecular condensation of amino acids, followed by N-deprotection and intramolecular cyclization to yield DKPs with high efficiency. organic-chemistry.org Other cyclization strategies include the Dieckmann cyclization, which has been successfully applied to create trisubstituted piperazine-2,5-diones. thieme-connect.com Once formed, the DKP ring can be reduced using reagents like borane or lithium aluminum hydride to yield the corresponding piperazine.

Aldol condensations between N-protected indole-3-carbaldehyde and 1,4-diacetyl-2,5-piperazinedione have been used to introduce unsaturated side chains onto the DKP core, which can then be further modified. researchgate.net

Multicomponent Reactions (MCRs) for Piperazine-Based Scaffolds (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a powerful and efficient pathway to highly substituted piperazine scaffolds. nih.govorganic-chemistry.org The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot to generate a complex α-acylamino carboxamide product.

This strategy has been adapted for piperazine synthesis. For example, a U-4CR using N-alkylethylenediamine as the amine component, chloroacetaldehyde, a carboxylic acid, and an isocyanide can produce piperazine-2-carboxamides in good yields. thieme-connect.com A particularly innovative variant is the "split-Ugi" reaction, which is suitable for bis-secondary diamines like piperazine. This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, acylating one nitrogen atom while alkylating the other, without the need for protecting groups. nih.gov The Ugi reaction can also be performed on a solid phase, enabling the creation of diverse libraries of piperazinones for high-throughput screening. ebrary.net

Selective Functionalization and Orthogonal Protection Strategies on the Piperazine Core

The utility of 1-Boc-4-Fmoc-piperazine-2-acetic acid hinges on the presence of two orthogonal protecting groups. fiveable.me Orthogonal protection allows one group to be removed under a specific set of conditions without affecting the other, enabling precise, stepwise modifications at the N1 and N4 positions. The Boc/Fmoc pair is a cornerstone of modern peptide synthesis, with the Boc group being labile to strong acids (e.g., trifluoroacetic acid, TFA) and the Fmoc group being labile to bases (e.g., piperidine (B6355638) or piperazine). researchgate.netiris-biotech.de

Regioselective Introduction of Boc and Fmoc Protecting Groups

The synthesis of the target compound requires a carefully planned, sequential protection strategy to ensure the correct placement of the Boc and Fmoc groups. The process typically begins with the protection of one piperazine nitrogen, followed by the protection of the second.

A general route for a related compound, (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, illustrates this principle. The synthesis starts with the selective protection of the N1 nitrogen with a Boc group. This is typically achieved by reacting the piperazine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Following this initial protection, the secondary amine at the N4 position is then protected with the Fmoc group. This is accomplished by treating the mono-Boc-piperazine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions. This stepwise approach ensures the regioselective introduction of the two distinct protecting groups.

Table 2: Orthogonal Protecting Group Properties

Protecting Group Full Name Cleavage Condition Stability
Boc tert-butoxycarbonyl Strong Acid (e.g., TFA) Stable to mild base (e.g., piperidine)

| Fmoc | 9-fluorenylmethyloxycarbonyl | Base (e.g., 20% piperidine in DMF) | Stable to mild and strong acids |

Sequential Deprotection and Functionalization of Piperazine N-Atoms

The orthogonal nature of the Boc and Fmoc groups dictates the subsequent synthetic possibilities. If the Fmoc group is removed first, the N4 nitrogen is liberated for further reaction. This is commonly done using a solution of piperidine (typically 20%) in a solvent like N,N-dimethylformamide (DMF). nih.gov Recent studies have also explored piperazine as a safer and effective alternative to piperidine for Fmoc removal. researchgate.netrsc.orgresearchgate.net The Boc group at the N1 position remains intact under these basic conditions, allowing for selective acylation, alkylation, or coupling of another molecule at the N4 position.

Conversely, if the synthetic route requires modification at the N1 position, the Boc group can be selectively removed. This is achieved by treatment with a strong acid, most commonly neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent. iris-biotech.dejgtps.com The Fmoc group is stable to these acidic conditions, leaving the N4 position protected while the N1 nitrogen is made available for further chemical transformation. This ability to selectively unmask either nitrogen atom makes this compound a highly versatile and powerful tool in synthetic chemistry.

Stereoselective Synthesis of this compound and Chiral Analogues

The synthesis of optically pure piperazine derivatives, such as this compound, is of significant interest due to the prevalence of the piperazine scaffold in pharmaceuticals. nih.govresearchgate.net Achieving stereochemical control at the C2 position, and potentially other carbon atoms on the ring, requires sophisticated synthetic strategies. These strategies can be broadly categorized into enantioselective approaches that establish a specific stereocenter and methods that control the relative stereochemistry between multiple chiral centers (diastereocontrol).

Enantioselective Approaches to Piperazine Scaffolds

The development of methods for the asymmetric synthesis of carbon-substituted piperazines is crucial for exploring new chemical space in drug discovery. nih.govrsc.org Several powerful enantioselective strategies have emerged to construct chiral piperazine cores.

One prominent method is the asymmetric lithiation-trapping of N-Boc protected piperazines. This approach utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with s-butyllithium (s-BuLi) to deprotonate the α-carbon enantioselectively. The resulting chiral organolithium intermediate is then quenched with an electrophile to afford an α-substituted piperazine as a single stereoisomer. acs.orgnih.govresearchgate.net The success of this method can be influenced by the nature of the electrophile and the substituent on the distal nitrogen atom. acs.orgnih.gov This technique has been successfully applied to the synthesis of intermediates for drugs like Indinavir. acs.orgnih.gov

Another powerful strategy involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which serve as valuable precursors to chiral piperazines. thieme-connect.comnih.gov Using a chiral palladium catalyst, typically derived from ligands like PHOX, these reactions proceed with high yields and excellent enantioselectivity. nih.gov The resulting chiral piperazinones can be subsequently reduced to the desired chiral piperazines. nih.govnih.gov

The use of chiral auxiliaries is a classic and effective strategy for inducing stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, chiral amino acids can serve as starting materials, where the inherent chirality of the amino acid is used to guide the formation of the chiral piperazine ring. This approach is particularly relevant for synthesizing substituted piperazine-2-acetic acid derivatives. nih.gov

MethodKey Reagents/CatalystsSubstrateOutcomeRef.
Asymmetric Lithiations-BuLi / (-)-sparteineN-Boc piperazineEnantiopure α-substituted piperazines acs.orgnih.gov
Decarboxylative Allylic AlkylationChiral Pd-catalyst (e.g., from PHOX ligand)Differentially N-protected piperazin-2-onesHighly enantioenriched α-tertiary piperazin-2-ones nih.govnih.gov
Chiral Pool SynthesisChiral amino acidsAmino acidsEnantiomerically pure substituted piperazines nih.gov

Diastereomeric Control in Piperazine-2-acetic Acid Synthesis

When synthesizing piperazine rings with multiple substituents, such as 5-substituted piperazine-2-acetic acid esters, controlling the relative stereochemistry (diastereoselectivity) is paramount. A common strategy involves starting from chiral amino acids, which provides enantiomeric purity at one center, and then carefully controlling the formation of the second stereocenter during ring formation.

A divergent synthesis has been developed to produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. nih.gov This multi-step synthesis transforms chiral amino acids into key intermediates where the stereochemical outcome of the cyclization step can be directed. The resulting diastereomers can then be separated chromatographically to yield diastereomerically homogeneous products. nih.gov For example, starting from six different amino acids (and their antipodes), a complete set of 24 protected chiral 2,5-disubstituted piperazines were synthesized as single stereoisomers. nih.gov

Similarly, an efficient five-step route has been reported for the synthesis of 3-substituted piperazine-2-acetic acid esters, also starting from optically pure amino acids. nih.gov This method involves the creation of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the piperazine ring. The process yields diastereomeric mixtures of cis and trans products that can be separated. figshare.com For instance, the synthesis of 3-phenyl piperazine-2-acetic acid ester was achieved using this methodology. nih.gov

The reductive cyclization of dioximes, formed from the double Michael addition of nitrosoalkenes to primary amines, has also been shown to proceed with stereoselectivity. The catalytic hydrogenation of the diimine intermediate often results in the predominant formation of the cis-2,6-disubstituted piperazine, as the addition of hydrogen occurs from the less sterically hindered face. nih.gov

Starting MaterialTarget CompoundKey StepsDiastereoselectivityRef.
Chiral Amino Acidscis or trans 5-substituted piperazine-2-acetic acid estersDivergent six-step synthesis, chromatographic separationHigh diastereoselectivity, separable isomers nih.gov
Optically Pure Amino Acids3-substituted piperazine-2-acetic acid estersFormation of chiral 1,2-diamine, annulationSeparable cis and trans diastereomers (dr ~1:1) nih.gov
Primary amines / Nitrosoalkenes2,6-disubstituted piperazinesReductive cyclization of dioximesPredominantly cis isomer nih.gov

Chemical Reactivity and Derivatization of 1 Boc 4 Fmoc Piperazine 2 Acetic Acid

Reaction Mechanisms Involving the Piperazine (B1678402) Acetic Acid Moiety

The core reactivity of the molecule involves transformations of the carboxylic acid and the selective deprotection of the two amine functionalities.

The formation of amide or ester bonds from the carboxylic acid group is not a spontaneous process and requires the acid's hydroxyl group to be converted into a good leaving group. luxembourg-bio.com This "activation" is a critical step that facilitates nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester).

A predominant strategy for this activation involves the use of coupling reagents, which are compounds that mediate the condensation reaction. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. luxembourg-bio.comnih.gov The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be directly attacked by the nucleophile. However, to improve efficiency and suppress side reactions like racemization, additives are frequently employed. luxembourg-bio.com Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea to form an active ester intermediate, which is less reactive but more selective, leading to cleaner reactions and higher yields. luxembourg-bio.comnih.gov

Alternative methods for activating the carboxylic acid include its conversion to a mixed anhydride (B1165640) or an acid chloride. google.comresearchgate.net For instance, treatment with oxalyl chloride can transform the carboxylic acid into a highly reactive acid chloride, which readily reacts with amines or alcohols. google.com

Table 1: Common Reagents for Carboxylic Acid Activation

Reagent Class Example(s) Function
Carbodiimides EDC, DCC Forms a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov
Additives HOBt, HOAt Reacts with the activated intermediate to form a more stable and selective active ester, reducing side reactions. luxembourg-bio.comnih.gov
Acid Halogenating Agents Oxalyl Chloride, Thionyl Chloride Converts the carboxylic acid to a highly reactive acid chloride. google.com

The synthetic utility of 1-Boc-4-Fmoc-piperazine-2-acetic acid is significantly enhanced by its two distinct amine-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. peptide.comnih.gov This orthogonality is crucial for the stepwise synthesis of complex molecules.

The Fmoc group is base-labile and is typically removed under mild basic conditions. peptide.comnih.gov The standard method involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov The deprotection mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring, followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). nih.gov The secondary amine in the deprotection solution also acts as a scavenger to trap the electrophilic DBF byproduct, preventing it from causing side reactions. researchgate.net Piperazine itself has also been explored as a deprotection reagent. researchgate.netnih.gov

The Boc group , in contrast, is stable to basic conditions but is readily cleaved by moderate to strong acids. peptide.com Trifluoroacetic acid (TFA), typically used as a 25-50% solution in a solvent like dichloromethane (B109758) (DCM), is the most common reagent for Boc removal. researchgate.net The mechanism involves protonation of the carbonyl oxygen followed by the elimination of a stable tert-butyl cation and carbon dioxide to liberate the free amine.

This differential stability allows chemists to selectively unmask one of the piperazine nitrogens for further reaction while the other remains protected, enabling precise control over the synthetic route.

Table 2: Deprotection Conditions for Boc and Fmoc Groups

Protecting Group Reagent Typical Conditions Mechanism
Fmoc (9-fluorenylmethoxycarbonyl) Piperidine 20% Piperidine in DMF Base-catalyzed β-elimination nih.gov
Boc (tert-butyloxycarbonyl) Trifluoroacetic acid (TFA) 25-50% TFA in DCM Acid-catalyzed hydrolysis peptide.comresearchgate.net

Synthesis of Advanced Derivatives and Conjugates

The unique chemical handles on this compound make it an important building block for creating larger, more complex molecules with tailored properties.

This compound is particularly well-suited for use in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com In a typical SPPS cycle, the free carboxylic acid of the piperazine building block is coupled to the free N-terminal amine of a growing peptide chain attached to a solid support resin. This coupling is achieved using the activation methods described previously (e.g., EDC/HOAt). nih.gov

Following the coupling step, the Fmoc group on the N-4 position of the newly added piperazine unit is removed with a piperidine solution, exposing a new amine for the next coupling cycle. uci.edu The acid-stable Boc group at the N-1 position remains in place throughout the chain assembly. It is typically removed only during the final step when the completed peptide is cleaved from the resin using a strong acid cocktail, often containing TFA. peptide.com

The incorporation of the piperazine-2-acetic acid moiety into a peptide backbone creates a peptidomimetic. This structural modification alters the shape, flexibility, and hydrogen-bonding pattern of the peptide chain compared to natural amino acid residues. Such changes can be used to increase proteolytic stability, improve bioavailability, or constrain the peptide into a specific bioactive conformation. nih.gov

Instead of activating the carboxylic acid in situ during a coupling reaction, it can be pre-activated by converting it into a relatively stable but reactive derivative known as an active ester. google.comgoogle.com These active esters can be isolated, purified, and stored, providing a convenient and efficient means for subsequent coupling reactions, especially for labeling or solution-phase synthesis. google.comgoogle.com

Common examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters. google.com One synthetic route to an NHS ester involves first converting the carboxylic acid to its acid chloride using a reagent like oxalyl chloride. google.com The resulting acid chloride is then reacted with N-hydroxysuccinimide in the presence of a base to yield the stable NHS ester. google.com These active esters react cleanly with primary amines to form amide bonds, releasing the stable alcohol (e.g., N-hydroxysuccinimide) as a byproduct. This strategy is frequently used in the preparation of labeling reagents for peptides and proteins. google.comgoogle.com

Table 3: Examples of Active Esters

Active Ester Type Reagent for Formation Use
N-hydroxysuccinimide (NHS) ester N-hydroxysuccinimide Stable, isolable intermediates for efficient coupling with amines. google.comgoogle.com
Pentafluorophenyl (Pfp) ester Pentafluorophenol Highly reactive esters used for difficult couplings. google.com
2,2,2-Trifluoroethanol ester 2,2,2-Trifluoroethanol Used in specific labeling applications. google.com

Applications of 1 Boc 4 Fmoc Piperazine 2 Acetic Acid in Academic Research

Role as a Building Block in Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The rigid structure of the piperazine (B1678402) ring makes 1-Boc-4-Fmoc-piperazine-2-acetic acid an ideal starting point for creating these sophisticated molecules.

The piperazine-2-carboxylic acid scaffold is recognized as a small, constrained structure well-suited for combinatorial and synthetic approaches. 5z.com The inherent rigidity of the six-membered piperazine ring restricts the conformational freedom of the resulting molecule. This pre-organization is a key strategy in designing peptidomimetics that can bind to biological targets with high affinity and specificity. By incorporating this constrained scaffold, researchers can create molecules that present specific side chains in a well-defined spatial orientation, mimicking the bioactive conformation of a natural peptide.

The synthesis of these constrained peptidomimetics is facilitated by the orthogonal protecting groups on the piperazine nitrogens: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective removal of one group while the other remains intact, enabling stepwise functionalization at the N1 and N4 positions. For instance, the Fmoc group can be removed under basic conditions (e.g., with piperazine or piperidine) to allow for the attachment of one molecular fragment, followed by the removal of the acid-labile Boc group to add a second, different fragment. 5z.comresearchgate.netresearchgate.net This controlled, sequential synthesis is fundamental to building complex and precisely defined molecular architectures.

A primary goal in peptidomimetic design is to replicate the secondary structures of peptides, such as β-sheets and α-helices, which are often involved in mediating protein-protein interactions (PPIs). nih.govnih.gov Minimalist mimics are designed to present amino acid side-chains on a rigid backbone in orientations that resemble these secondary structures. nih.gov

The piperazine scaffold serves this purpose effectively. By attaching appropriate functional groups or amino acid side chains to the piperazine core, it is possible to create molecules where these substituents are held in spatial arrangements that mimic the key residues of a peptide's secondary structure. For example, research into piperidine-based scaffolds, which are structurally similar, has shown they can present side-chains in orientations that closely resemble ideal sheet or helical structures. nih.govnih.gov Similarly, the piperazine framework can be used to mimic the structure of host factors that bind to viral proteins, leading to the development of novel HIV capsid modulators based on 2-piperazineone peptidomimetics. nih.gov This demonstrates the scaffold's utility in creating molecules that can disrupt critical biological interactions by mimicking natural peptide motifs.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. nih.gov The structural features of this compound make it an exceptionally useful building block for these high-throughput methods.

The piperazine-2-carboxylic acid framework is highly suitable for combinatorial approaches because it possesses three distinct points for diversification: the carboxylic acid and the two orthogonally protected amines. 5z.com This allows for a three-dimensional expansion of chemical diversity. A typical strategy involves anchoring the scaffold to a solid support via its carboxylic acid group. Subsequently, the Fmoc group is removed, and a first set of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids) is coupled to the N4-amine. Then, the Alloc group (a protecting group similar to Boc) is removed from the N1 position, allowing for the addition of a second, different set of building blocks. 5z.com This systematic approach was used to generate a 10,000-member library of piperazine-2-carboxamide (B1304950) derivatives. 5z.com The compound's favorable solubility and reactivity also support its use in high-throughput screening applications. chemimpex.com

Library Synthesis StepChemical ActionPurpose
Step 1: Anchoring Couple carboxylic acid to solid support resin.Immobilize the scaffold for solid-phase synthesis.
Step 2: Deprotection 1 Remove Fmoc group from N4-amine using a base (e.g., piperidine).Expose the first site for diversification.
Step 3: Diversification 1 Couple various building blocks (acids, isocyanates, etc.) to the N4-amine.Introduce the first set of diverse chemical functionalities.
Step 4: Deprotection 2 Remove Boc group from N1-amine using an acid.Expose the second site for diversification.
Step 5: Diversification 2 Couple a second set of building blocks to the N1-amine.Introduce the second set of diverse chemical functionalities.
Step 6: Cleavage Cleave the final compounds from the solid support.Release the library of diverse molecules for screening.

This table outlines a general workflow for constructing a chemical library using a piperazine scaffold with orthogonal protection.

DNA-Encoded Chemical Library (DECL) technology merges combinatorial chemistry with DNA barcoding to enable the synthesis and screening of massive libraries containing billions of unique compounds. vipergen.com The success of this technology hinges on the use of DNA-compatible chemical reactions. The Boc/Fmoc protection strategy of this compound is well-suited for DECL synthesis. researchgate.netnih.gov Deprotection reactions are vital for the stepwise construction of DECLs, especially when using multifunctional scaffolds. vipergen.com

Research has demonstrated the successful construction of a stereochemically diverse DECL with 77 million compounds using enantiomerically pure, trifunctional piperazine cores. nih.gov In this approach, the DNA tag can be attached at different positions on the piperazine scaffold, a concept termed "positional diversity," which further expands the chemical space explored. nih.gov Cheminformatic analysis has shown that these piperazine-based libraries confer different and valuable shape diversity compared to more common scaffolds like triazine. nih.gov The ability to use Fmoc chemistry in aqueous, DNA-compatible conditions has been a key development, paving the way for building DECLs of peptides and peptidomimetics. researchgate.netnih.gov

Utilization in Medicinal Chemistry Scaffold Design

The piperazine ring is a "privileged scaffold" in medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle found in approved drugs. mdpi.comresearchgate.net Its prevalence is due to the two nitrogen atoms, which can act as hydrogen bond donors or acceptors and improve key pharmacological properties like water solubility and bioavailability. mdpi.com

This compound provides a sophisticated version of this privileged structure. While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, this compound allows for substitution at a carbon atom (C2) as well, opening up new vectors for structural diversification. mdpi.com This enables medicinal chemists to use the piperazine core as a rigid scaffold to arrange various pharmacophoric groups in a precise three-dimensional orientation. mdpi.com This strategy has been effectively used in the design of matrix metalloproteinase (MMP) inhibitors, where the piperazine scaffold positions a hydroxamic acid to chelate the catalytic zinc ion, a sulfonamide group to fit into a specific enzyme pocket (S1'), and another functional group to optimize potency. nih.gov The piperazine scaffold is a component of numerous blockbuster drugs and is a key structural motif in agents with anticancer, antiviral, and antidepressant properties. mdpi.com

Drug Class / TargetRole of Piperazine ScaffoldReference
HIV Capsid Modulators Mimics the structure of host factors binding to the viral capsid protein. nih.gov
Matrix Metalloproteinase (MMP) Inhibitors Orients a zinc-chelating group, a pocket-filling group, and a potency-optimizing group. nih.gov
Kinase Inhibitors (e.g., Imatinib) Serves as a key structural component connecting different pharmacophoric elements. mdpi.com
Various CNS Agents Improves pharmacokinetic properties and provides a rigid framework for receptor interaction. researchgate.net

This table highlights examples of how the piperazine scaffold is employed in the design of therapeutic agents.

Development of Ligands for Biological Targets (e.g., Sigma Receptors)

The piperazine moiety is a well-established pharmacophore for sigma receptor ligands, and the development of novel compounds targeting these receptors is an active area of research due to their potential role in various physiological and biochemical processes. nih.gov Sigma receptors, which are broadly divided into σ-1 and σ-2 subtypes, are implicated in psychiatric disorders, movement disorders, cancer, and pain. sigmaaldrich.comnih.gov

The core piperazine structure is a crucial element for achieving affinity at sigma receptors. unict.it Research has demonstrated that N,N'-disubstituted piperazines can be systematically modified to tune their affinity and selectivity for σ-1 and σ-2 subtypes. nih.gov For instance, studies on a series of N,N'-disubstituted piperazine compounds revealed that variations in the substituents dramatically influence binding affinity. One compound, (m-nitrophenethyl)piperazine, exhibited subnanomolar affinity for the σ-1 site. nih.gov

The utility of a scaffold like this compound lies in its capacity to serve as a precursor for generating a library of such ligands. The orthogonal Boc and Fmoc protecting groups allow for the stepwise introduction of different substituents onto the nitrogen atoms. This synthetic flexibility is essential for structure-activity relationship (SAR) studies, which aim to identify the optimal molecular features for potent and selective sigma receptor binding. nih.gov The piperazine scaffold is recognized as a key structural component for interacting with both σ-1 and σ-2 receptors, and its incorporation into ligand design is a common strategy for developing new therapeutic agents. nih.govunict.it

Table 1: Examples of Piperazine-Based Sigma Receptor Ligands and Their Affinities This table presents data on various piperazine derivatives to illustrate the scaffold's importance in sigma receptor ligand design. Data is compiled from related research.

CompoundTarget ReceptorBinding Affinity (Ki)Reference
(m-nitrophenethyl)piperazineσ-1Subnanomolar nih.gov
(o-nitrophenethyl)piperazineσ-24.9 nM nih.gov
Compound 12a (AD353)σ-10.54 nM nih.govunict.it
Compound 11c (AD307)σ-1 / σ-2Hundred nanomolar range unict.it

Scaffold for Protease Inhibitors and Other Bioactive Compounds

The constrained conformation of the piperazine ring makes it an excellent scaffold for the design of protease inhibitors. Proteases are a class of enzymes that catalyze the cleavage of peptide bonds, and their dysregulation is associated with numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions. A key strategy in designing protease inhibitors is to create molecules that mimic the transition state of the peptide substrate but are resistant to cleavage.

Derivatives of piperazine-2-carboxylic acid have been successfully used to develop potent matrix metalloproteinase (MMP) inhibitors. nih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. In one study, a new series of MMP inhibitors was designed using a piperazinecarboxylic acid scaffold. nih.gov The design incorporated three key features:

A hydroxamic acid group to chelate the catalytic zinc ion (Zn2+) in the enzyme's active site.

A sulfonamide group attached to the 1N-position of the piperazine ring to occupy the S1' pocket of the enzyme.

Diverse functional groups at the 4N-position to enhance potency and optimize pharmacokinetic properties. nih.gov

This approach led to the development of a highly potent inhibitor with nanomolar affinity for several MMPs. nih.gov The defined structure of this compound provides an ideal starting point for such a design strategy, allowing for the precise and sequential attachment of the necessary pharmacophoric groups. The piperazine ring acts as a rigid scaffold, correctly orienting the functional groups for optimal interaction with the enzyme's active site. nih.gov

Table 2: Affinity Profile of a Piperazine-Based MMP Inhibitor (Inhibitor 20)

Target EnzymeInhibitory Affinity (Ki)
MMP-124 nM
MMP-318 nM
MMP-91.9 nM
MMP-131.3 nM
Source: Data from research on piperazine-based MMP inhibitors. nih.gov

Exploration in Farnesyltransferase Inhibitor Research

Farnesyltransferase is an enzyme that plays a critical role in post-translational modification by attaching a farnesyl pyrophosphate group to specific protein targets, most notably the Ras protein. Since mutated Ras proteins are implicated in a significant percentage of human cancers, farnesyltransferase has become an important target for anticancer drug development.

The compound N-4-Boc-N-1-Fmoc-2-piperazine acetic acid has been identified as a potential tricyclic farnesyltransferase inhibitor. chemicalbook.com Furthermore, 2-substituted piperazines have been investigated as constrained amino acid bioisosteres in the synthesis of potent farnesyltransferase inhibitors. nih.gov The rigid piperazine structure serves as a conformational constraint, which can lead to higher binding affinity and selectivity for the target enzyme. The use of such scaffolds allows medicinal chemists to explore new chemical space and develop novel, non-peptidic inhibitors with improved drug-like properties. nih.gov

Potential in Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique properties of this compound make it a promising tool for these advanced applications.

Integration of Clickable Moieties via Piperazine Derivatives

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. mdpi.com These reactions are ideal for bioconjugation because they proceed under mild, aqueous conditions.

Unsymmetrically functionalized piperazines are excellent platforms for developing new building blocks for bioorthogonal applications. beilstein-journals.org The strategy involves using one nitrogen atom of the piperazine ring to connect to a label (e.g., a fluorescent dye or radionuclide) and the other nitrogen to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne. beilstein-journals.org

The this compound scaffold is perfectly suited for this purpose. For example, the Fmoc group can be selectively removed to allow for the attachment of an alkyne-containing moiety. Subsequently, the Boc group can be cleaved to expose the second nitrogen, which can then be coupled to another molecule of interest. This allows the piperazine derivative to act as a linker, covalently connecting two different molecular entities through a stable triazole linkage formed via a click reaction. mdpi.combeilstein-journals.org

Labeling of Biomolecules and Advanced Conjugation Strategies

Building on the principles of bioorthogonal chemistry, piperazine derivatives can be used for the specific labeling of biomolecules such as peptides, proteins, and carbohydrates. mdpi.combeilstein-journals.org This process of covalently attaching a synthetic molecule (like a probe or a drug) to a biomolecule is known as bioconjugation. mdpi.com

Using this compound, a researcher can first incorporate the scaffold into a peptide sequence during solid-phase peptide synthesis (SPPS). sigmaaldrich.com Following synthesis, the remaining protecting group on the piperazine nitrogen can be removed and reacted with a "clickable" reporter molecule, such as a fluorescent dye containing an azide or alkyne group. This creates a specifically labeled biomolecule that can be used for a variety of applications, including:

In vivo imaging: Tracking the location and concentration of the biomolecule within a cell or organism.

Functional studies: Investigating the biological role of the biomolecule.

Drug delivery: Creating antibody-drug conjugates or other targeted therapeutic agents.

The ability to synthesize functionalized piperazine derivatives and conjugate them to biomolecules via click chemistry or other ligation strategies opens up numerous possibilities for creating advanced tools for biomedical research and therapeutic development. beilstein-journals.org

Advanced Synthetic Methodologies Utilizing 1 Boc 4 Fmoc Piperazine 2 Acetic Acid

Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis has revolutionized the way peptides and other complex organic molecules are constructed by anchoring the starting material to an insoluble polymer support (resin) and carrying out sequential reactions. biosynth.compeptide.com This approach simplifies purification, as excess reagents and by-products are removed by simple filtration and washing steps. biosynth.com 1-Boc-4-Fmoc-piperazine-2-acetic acid is well-suited for incorporation into solid-phase synthesis, particularly in the assembly of peptidomimetics and other molecules where a constrained piperazine (B1678402) scaffold is desired. chemimpex.com

The general workflow of SPPS involves the initial attachment (loading) of the first amino acid or building block onto the resin, followed by cycles of deprotection of the N-terminal protecting group and coupling of the next building block until the desired sequence is assembled. biosynth.compeptide.com The choice of protecting groups is crucial for the success of SPPS, with the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies being the most prevalent. americanpeptidesociety.org The subject compound, with both Boc and Fmoc groups, is designed for compatibility with the widely used Fmoc-based SPPS. americanpeptidesociety.orgcreative-peptides.com

The presence of the piperazine ring introduces a non-natural, conformationally constrained element into a peptide backbone, which can be beneficial for modulating biological activity and metabolic stability. Piperazine derivatives have been explored as safer and sometimes more efficient alternatives to standard reagents in SPPS protocols. For instance, piperazine itself has been investigated as a deprotection agent for the Fmoc group, offering a less hazardous alternative to piperidine (B6355638). rsc.orgresearchgate.netnih.gov

The initial step in SPPS is the covalent attachment of the first building block to the solid support via a linker. The choice of linker and resin is dictated by the desired C-terminal functionality of the final product (e.g., carboxylic acid, amide) and the cleavage conditions required to release the synthesized molecule from the resin. sigmaaldrich.com

For the attachment of this compound, its free carboxylic acid group is activated and coupled to a functionalized resin. Common resins and linker strategies compatible with Fmoc chemistry include:

Wang Resin: This is a hydroxymethyl-functionalized polystyrene resin used for the synthesis of C-terminal peptide acids. The building block is typically attached as an ester, and cleavage is achieved using strong acids like trifluoroacetic acid (TFA). sigmaaldrich.comuci.edu

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-sensitive resin allows for the synthesis of protected peptide acids. sigmaaldrich.comuci.edu The attachment of the building block is straightforward, and cleavage can be performed under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. sigmaaldrich.com This is particularly advantageous when the synthesized fragment is intended for use in subsequent fragment condensation reactions.

Rink Amide Resin: This resin is used for the synthesis of peptide amides. sigmaaldrich.comuci.edu The linker contains a handle that, upon cleavage with TFA, generates a C-terminal amide. sigmaaldrich.com

The attachment of this compound to these resins would proceed through standard coupling protocols, typically involving activation of the carboxylic acid with reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). scielo.org.mx

Table 1: Common Resins for Fmoc SPPS and Their Characteristics

Resin TypeLinker TypeCleavage ConditionC-Terminal Functionality
Wang Resinp-alkoxybenzyl alcoholStrong acid (e.g., 95% TFA) sigmaaldrich.comCarboxylic acid
2-Chlorotrityl Chloride ResinTrityl-basedMild acid (e.g., TFE in DCM) sigmaaldrich.comProtected carboxylic acid
Rink Amide ResinFmoc-Rink AmideStrong acid (e.g., 95% TFA) sigmaaldrich.comAmide

The concept of orthogonal protection is fundamental to multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. biosynth.com In SPPS, this enables the stepwise elongation of the peptide chain. The Fmoc/tBu strategy is a prime example of an orthogonal system. iris-biotech.deiris-biotech.de

This compound is a quintessential example of a building block designed for orthogonal synthesis. wuxiapptec.comadvancedchemtech.com

The Fmoc group , attached to the N4-position of the piperazine ring, is base-labile. It is typically removed using a solution of a secondary amine, such as 20% piperidine in DMF, to expose the amine for coupling with the next amino acid in the sequence. creative-peptides.comuci.edu This deprotection is rapid and clean under mild conditions. nih.gov

The Boc group , protecting the N1-position, is acid-labile. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, typically during the final cleavage of the peptide from the resin. biosynth.comcreative-peptides.com

This orthogonality allows for two distinct points of diversification. The Fmoc group can be removed to allow for chain elongation on the solid phase. After the peptide sequence is assembled, the molecule can be cleaved from the resin, and the Boc group can be removed in solution to allow for further functionalization at the N1-position of the piperazine ring. Alternatively, for certain synthetic strategies, the Boc group could be removed on-resin if the linker and other side-chain protecting groups are stable to the required acidic conditions.

The compatibility of the Fmoc/Boc protection scheme in this compound with a wide range of side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr; Trt for Asn, Gln, His; Pbf for Arg) is a key advantage, making it a versatile component in the synthesis of complex peptides and peptidomimetics. scielo.org.mxiris-biotech.depeptide.com

Table 2: Orthogonality of Protecting Groups in this compound

Protecting GroupPosition on PiperazineCleavage ConditionStability
FmocN420% Piperidine in DMF creative-peptides.comStable to acid
BocN1Trifluoroacetic acid (TFA) creative-peptides.comStable to base (piperidine)

Flow Chemistry and Automated Synthesis Approaches

Automated peptide synthesizers, which are now standard in many laboratories, are essentially automated flow and batch systems. nih.gov They automate the repetitive cycles of deprotection, washing, and coupling required for SPPS. The use of building blocks like this compound is fully compatible with these automated systems. The standard protocols for Fmoc-SPPS, including Fmoc deprotection with piperidine and coupling with standard activating agents, are all amenable to automation. scielo.org.mx

The integration of such piperazine-based building blocks into automated synthesis workflows allows for the efficient and rapid generation of libraries of novel peptidomimetics. By varying the amino acids coupled to the piperazine scaffold, a diverse set of molecules can be produced with minimal manual intervention, accelerating the drug discovery process.

Computational Chemistry Studies on Piperazine 2 Acetic Acid Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its macromolecular target. For piperazine-based systems, these studies provide critical insights into the specific interactions that govern affinity and selectivity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score. acs.org Studies on various piperazine (B1678402) derivatives have successfully elucidated their binding modes. For instance, docking studies of piperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents revealed that these compounds form stable complexes with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The simulations showed key hydrogen bonds and hydrophobic interactions with the catalytic and peripheral anionic sites of the enzymes, explaining their inhibitory activity. nih.gov Similarly, in the development of androgen receptor (AR) antagonists, docking studies showed that arylpiperazine derivatives bind primarily through hydrophobic interactions within the AR ligand-binding pocket. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-receptor complex over time, assessing its stability and the persistence of key interactions. For a potent piperazine-based sigma-1 receptor (S1R) agonist, MD simulations were essential to confirm the stability of the docked pose and to identify the crucial amino acid residues involved in the binding. nih.govnih.gov These simulations revealed a stable network of interactions, validating the binding hypothesis and providing a solid foundation for further structure-based design. nih.govnih.gov

The table below summarizes representative docking scores for piperazine derivatives against various therapeutic targets, illustrating the utility of this method in ranking potential drug candidates.

Compound SeriesTarget ProteinDocking Score Range (kcal/mol)Key Interactions ObservedReference
Piperazine-substituted 1,4-naphthoquinonesPARP-1-6.52 to -7.41Targeting of the catalytic domain acs.org
Piperazine-2-carboxylic acid derivativesAChE / BChENot specified (low micromolar Ki)H-bonding, hydrophobic, ionic interactions nih.gov
Arylpiperazine DerivativesAndrogen Receptor (AR)Not specified (IC50 = 0.65 µM for best hit)Hydrophobic interactions in LBP nih.gov
Thiazolylhydrazine-piperazine derivativesMAO-ANot specified (good profile)Binding to enzyme active site mdpi.com

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with a biological target. Conformational analysis of piperazine-2-acetic acid systems, coupled with Structure-Activity Relationship (SAR) studies, helps to understand how structural modifications influence biological activity.

Conformational Analysis of the piperazine ring is complex. The ring typically adopts a chair conformation, but the presence of substituents, particularly on the nitrogen atoms, can lead to multiple conformational states due to ring inversion and restricted rotation around amide bonds. rsc.orgrsc.org For 2-substituted piperazines, studies have shown a preference for the substituent to be in the axial position, a conformation that can be further stabilized by intramolecular hydrogen bonds. nih.gov This conformational preference can place key pharmacophoric elements, such as the nitrogen atoms, in an optimal orientation for receptor binding, mimicking endogenous ligands or known drugs. nih.gov Temperature-dependent NMR spectroscopy and computational energy calculations are used to determine the energy barriers between different conformers, which can range from 56 to 80 kJ mol⁻¹. rsc.orgrsc.org

Structure-Activity Relationship (SAR) studies systematically modify a lead compound to build a correlation between chemical structure and biological activity. youtube.com For piperazine derivatives, SAR studies have provided invaluable rules for drug design. nih.govresearchgate.net For example, in a series of mTORC1 inhibitors, Quantitative Structure-Activity Relationship (QSAR) modeling revealed that inhibitory activity was significantly correlated with descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com This indicates that both electronic properties and molecular size/shape are key determinants of potency. The development of synthetic routes to produce enantiomerically pure 3- and 5-substituted piperazine-2-acetic acid esters is crucial for detailed SAR exploration, as it allows for the systematic variation of substituents on the piperazine core, expanding the chemical diversity beyond simple N-substitution. nih.govnih.gov

The following table outlines key SAR findings for various classes of piperazine derivatives.

Piperazine Derivative ClassTherapeutic TargetKey SAR FindingReference
Aryl Alkanol Piperazines5-HT/NA Reuptake5-HT activity influenced by dipole moment and specific atom counts (Atype_C_6, S_sssCH). NA activity influenced by HOMO energy and molecular shape (PMI-mag, Shadow-XZ). nih.gov
Piperazine-based mTORC1 InhibitorsmTORC1Activity correlates with ELUMO, electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com
2-Substituted Piperazinesα7 Nicotinic Acetylcholine ReceptorAxial conformation of the C2 substituent is preferred for activity, placing nitrogens in an orientation that mimics nicotine. nih.gov
Piperazine-2-carboxylic acidsAChE / BChEFree carboxylic acid derivatives showed enhanced selectivity for AChE. nih.gov

In Silico Design and Optimization of Piperazine-Based Molecules

In silico design leverages computational power to design novel molecules with desired properties before they are synthesized, saving significant time and resources. This approach often begins with a known scaffold, such as piperazine-2-acetic acid, and uses computational tools to build and refine new structures.

The process often starts with either ligand-based or structure-based design. In structure-based virtual screening , large compound libraries are computationally docked against a target protein to identify initial hits. nih.gov These hits can then be optimized. For example, a virtual screening campaign led to the identification of novel piperazine-based inhibitors of the Hepatitis C Virus (HCV) NS3 helicase. nih.gov The initial hit was then used as a starting point to design and synthesize analogues with improved antiviral activity. nih.gov

In ligand-based design , a model is built from a set of known active molecules. QSAR models, as described previously, are a prime example. mdpi.com Using a QSAR model developed for mTORC1 inhibitors, researchers were able to computationally design five new candidate compounds with high predicted activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. mdpi.com Similarly, fragment-based virtual library design has been used to identify promising scaffolds, such as a piperazine-1-pyrrolidine-2,5-dione motif, to target the malic enzyme. nih.gov

Computational chemistry plays a vital role in optimizing these designed molecules. Properties such as frontier orbital energies can be calculated to predict reactivity and guide the selection of reaction precursors, making difficult syntheses more predictable. mit.edu This synergy between predictive modeling and synthetic chemistry is essential for the efficient development of next-generation therapeutics based on the versatile piperazine scaffold. researchgate.netresearchgate.net

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques (HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for separating and quantifying "1-Boc-4-Fmoc-piperazine-2-acetic acid" and its potential impurities.

The analysis of piperazine (B1678402) and its derivatives by HPLC often requires specific method development considerations. Due to the lack of a strong chromophore in the basic piperazine structure, direct UV detection can be challenging, especially for trace-level analysis. jocpr.comhakon-art.com To overcome this, derivatization with a UV-active agent is a common strategy. For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with piperazine to form a stable, UV-active derivative, enabling detection at low concentrations. jocpr.comscholarscentral.comjocpr.com

For a complex molecule like "this compound," the presence of the Fmoc group with its strong UV absorbance simplifies detection. Reversed-phase HPLC is a suitable technique, typically employing C18 columns. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with a gradient elution being used to achieve optimal separation of the main compound from any impurities. rsc.org The development of a robust HPLC method would focus on achieving good resolution between the target compound and potential process-related impurities, such as starting materials or by-products from the introduction of the Boc and Fmoc protecting groups.

Gas chromatography can also be utilized for the analysis of piperazine derivatives. researchgate.netresearchgate.net A simple and cost-effective GC method with a flame ionization detector (FID) can be developed to separate and quantify piperazine and its alkylated derivatives. hakon-art.com For "this compound," GC analysis would likely require derivatization to increase its volatility, for example, by converting the carboxylic acid to an ester.

Table 1: Exemplary Chromatographic Conditions for Piperazine Derivatives

Technique Column Mobile Phase/Carrier Gas Detector Reference
HPLC Chiralpak IC (250 x 4.6 mm, 5µm) Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) UV jocpr.com
GC DB-17 (30 m x 0.53 mm, 1 µm) Helium FID hakon-art.comresearchgate.net
UPLC-MS/MS - - MS/MS researchgate.net

The purity of Fmoc-protected amino acids is critical for the successful synthesis of pure peptides. merckmillipore.com Impurities in the building blocks can lead to the formation of deletion sequences or other modified peptides that are difficult to separate from the target peptide. ajpamc.comnih.gov Consequently, stringent purity control for compounds like "this compound" is necessary.

Key impurities that are often monitored in Fmoc-amino acids include:

Free amino acid: Arises from incomplete reaction during the introduction of the Fmoc group. sigmaaldrich.com

Dipeptide impurities: Can form if the carboxylic acid of the amino acid is activated during the Fmoc protection step. nih.gov

β-Alanyl impurities: Can result from a rearrangement of the Fmoc reagent. sigmaaldrich.com

High-purity Fmoc-amino acids often have a specified HPLC purity of ≥99%. merckmillipore.comsigmaaldrich.com UPLC-MS/MS methods can also be employed for highly sensitive and selective quantification of Fmoc-amino acid derivatives and their impurities. researchgate.net The use of pre-column derivatization with reagents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) itself is a well-established method for the analysis of amino acids, highlighting the utility of the Fmoc moiety in analytical chemistry. nih.govoup.comnih.govresearchgate.netjasco-global.com

Table 2: Common Impurities in Fmoc-Amino Acids and their Potential Impact

Impurity Origin Impact on Peptide Synthesis Reference
Free Amino Acid Incomplete Fmoc protection Multiple insertions of the amino acid sigmaaldrich.com
Fmoc-Dipeptide Unwanted carboxyl activation Double insertion of the amino acid nih.gov
Fmoc-β-Ala-OH Lossen-type rearrangement of Fmoc reagent Insertion of a β-alanine residue nih.gov

Mass Spectrometry (LC-MS, MS/MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of "this compound". It provides information on the molecular weight of the compound, which is a primary confirmation of its identity.

LC-MS methods are widely used for the qualitative and quantitative analysis of piperazine derivatives. xml-journal.netrsc.org Electrospray ionization (ESI) is a common ionization technique for these compounds, typically observing the protonated molecular ion [M+H]⁺ in the positive ion mode. xml-journal.netacs.org For "this compound" (Molecular Formula: C₂₆H₃₀N₂O₆, Molecular Weight: 466.53 g/mol ), the expected [M+H]⁺ ion would be at m/z 467.5.

Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing the fragmentation patterns of the parent ion. xml-journal.netnih.gov For piperazine derivatives, characteristic fragmentation often involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.netdokumen.pub The fragmentation of the Boc and Fmoc groups would also produce characteristic ions. For instance, the loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is a common fragmentation pathway for Boc-protected amines.

LC-MS/MS is also a powerful technique for the quantitative analysis of Fmoc-amino acid derivatives, offering high sensitivity and selectivity. nih.gov This is particularly useful for quantifying the compound in complex matrices and for detecting trace-level impurities. The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification. nih.gov

Table 3: Expected Mass Spectrometric Data for this compound

Analysis Technique Expected Observation Purpose
Molecular Weight Confirmation LC-MS (ESI+) [M+H]⁺ at m/z 467.5 Identity Confirmation
Structural Elucidation LC-MS/MS Characteristic fragment ions from the piperazine ring, Boc, and Fmoc groups Structural Confirmation
Quantitative Analysis LC-MS/MS (MRM) Specific precursor-to-product ion transitions Purity Assessment & Quantification

Spectroscopic Methods (NMR, IR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural confirmation of "this compound".

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the unambiguous confirmation of the compound's structure.

¹H NMR: The ¹H NMR spectrum of "this compound" would show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the piperazine ring, and the acetic acid moiety. chemicalbook.comchemicalbook.com The complex splitting patterns of the piperazine ring protons would confirm their connectivity and stereochemistry.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, as well as for the carbons of the piperazine ring and the aromatic carbons of the Fmoc group. lew.ro

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For "this compound," the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching: Although the piperazine nitrogens are substituted, any residual starting materials might show N-H bands. niscpr.res.in

C-H stretching: Aromatic C-H stretches from the Fmoc group and aliphatic C-H stretches from the Boc and piperazine moieties would be visible. acs.orgniscpr.res.in

C=O stretching: Strong absorption bands for the carbonyl groups of the Boc, Fmoc, and carboxylic acid would be prominent, typically in the range of 1650-1760 cm⁻¹. acs.org

C-N stretching: Vibrations associated with the piperazine ring. researchgate.net

O-H stretching: A broad band for the carboxylic acid hydroxyl group.

The combination of these spectroscopic techniques provides a comprehensive structural confirmation of "this compound". researchgate.netnih.gov

Table 4: Expected Spectroscopic Features for this compound

Technique Functional Group Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹) Reference
¹H NMR Boc (tert-butyl) ~1.4 (singlet, 9H) chemicalbook.com
¹H NMR Fmoc (aromatic) ~7.3 - 7.8 (multiplets) rsc.org
¹³C NMR Carbonyls (Boc, Fmoc, COOH) ~155, ~170 lew.ro
IR C=O (carbamate, carboxylic acid) 1650 - 1760 acs.org
IR C-H (aromatic & aliphatic) 2850 - 3100 niscpr.res.in

Q & A

Q. Applications :

  • Peptide Backbone Modification : The piperazine-acetic acid moiety introduces conformational constraints, improving peptide stability .
  • Heterocyclic Scaffold Synthesis : Used to construct drug-like molecules targeting enzymes or receptors .

Advanced Question: How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

Methodological Answer:
Coupling efficiency depends on reagent selection, solvent polarity, and steric hindrance mitigation:

  • Coupling Agents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) to activate the carboxylic acid .
  • Solvent Optimization : DMF or DCM with 1–5% v/v DMSO enhances solubility of the bulky piperazine derivative .
  • Reaction Monitoring : Perform Kaiser tests (ninhydrin assay) to detect free amines, indicating incomplete coupling. Repeat couplings with fresh reagents if necessary .

Q. Table 1: Coupling Optimization Parameters

ParameterOptimal ConditionReference
Coupling AgentHATU/HOAt
SolventDMF:DCM (9:1) + 2% DMSO
Reaction Time2–4 hours at 25°C

Advanced Question: What analytical methods are most effective for characterizing the purity and regioselectivity of this compound during synthesis?

Methodological Answer:

  • HPLC Analysis : Use a C18 reverse-phase column with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm (Fmoc UV absorbance) to detect impurities .
  • NMR Spectroscopy : ¹H NMR in DMSO-d6 confirms regioselectivity:
    • Boc group: Singlet at ~1.4 ppm (9H, t-butyl).
    • Fmoc group: Aromatic protons at 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (expected [M+H]<sup>+</sup> for C23H29N3O6: 468.2 g/mol) .

Advanced Question: What are common side reactions observed during the deprotection of Boc and Fmoc groups in this compound, and how can they be mitigated?

Methodological Answer:

  • Boc Depletion via Acidolysis : Overexposure to TFA may hydrolyze the piperazine ring. Mitigate by limiting TFA exposure to <30 minutes and using scavengers (e.g., triisopropylsilane) .
  • Fmoc Cleavage-Induced Diketopiperazine Formation : Rapid deprotection in basic conditions can lead to cyclization. Use low-temperature (0–4°C) piperidine treatments and dilute base (10–20% v/v) .
  • Incomplete Deprotection : Verify via HPLC retention time shifts or FT-IR (loss of Fmoc carbonyl stretch at ~1700 cm⁻¹) .

Advanced Question: How does the structural configuration of this compound influence its reactivity in forming heterocyclic scaffolds for drug discovery?

Methodological Answer:
The piperazine ring’s nitrogen atoms and acetic acid side chain enable diverse functionalization:

  • Nucleophilic Substitution : The Boc-protected amine reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
  • Ring Closure Reactions : Under Mitsunobu conditions (DIAD, PPh3), the acetic acid can cyclize with adjacent amines to form β-lactams or morpholine analogs .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronic acids modify the Fmoc-protected aromatic ring for target-specific modifications .

Q. Applications in Drug Discovery :

  • Kinase Inhibitors : Piperazine-acetic acid derivatives mimic ATP-binding motifs .
  • GPCR Ligands : The constrained structure enhances selectivity for serotonin or dopamine receptors .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.